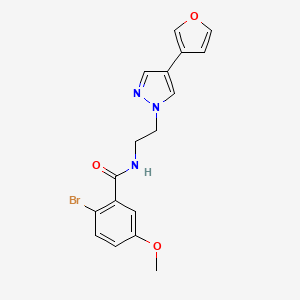

N-(2,3-dimethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,3-dimethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related N-substituted acetamide compounds involves the amidation reaction of acyl chlorides with amines, as described in the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen is reported, which involves exploring different N-acyl, N-alkyl, and amino functions . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrrolidinyl group and an acetamide moiety in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can exhibit planarity and intramolecular hydrogen bonding, contributing to their stability, as seen in the case of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide . The angle between the planes of the pyridyl and phenyl rings and the presence of hydrogen bonds are crucial structural features that can influence the biological activity of these compounds. These structural characteristics might also be relevant to the compound "N-(2,3-dimethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide".

Chemical Reactions Analysis

Chemical oxidation of acetamide derivatives can lead to the formation of various products, as demonstrated by the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide with different oxidants . The reactivity and the products formed during such reactions are influenced by the oxidant and reaction conditions. This information is pertinent to understanding the chemical behavior of the compound under oxidative conditions.

Physical and Chemical Properties Analysis

The physical properties and chemical reactivity of acetamide derivatives are influenced by their molecular structure. For instance, the presence of long alkyl side chains in acetamide derivatives can affect their corrosion inhibition efficiency . The compound "N-(2,3-dimethylphenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide" may exhibit unique physical and chemical properties due to its specific functional groups, which could be explored in the context of biological activity or material science applications.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Biotransformation in Humans : The compound was extensively metabolized in human urine, leading to various metabolites through processes like hydroxylation and sulphate conjugation (Fujimaki et al., 1990).

- Chromatographic Determination : A method was developed for the determination of this compound in human serum and urine, useful for pharmacokinetic studies (Fujimaki et al., 1988).

Cognitive Enhancement and Memory

- Effects on Learning and Memory : The compound improved amnesia in rats in various models, suggesting its potential to enhance cognitive functions (Sakurai et al., 1989).

- Influence on GABAergic System : It influenced the GABAergic system in rat brains, indicating its effect on neurotransmitter turnover and synaptic function (Watabe et al., 1993).

Antimicrobial and Anticancer Properties

- Antimicrobial Activity : Synthesized derivatives showed potential antibacterial and antifungal activities, indicating their possible use in infection control (Mahyavanshi et al., 2017).

- Cytotoxicity in Cancer Cells : A derivative showed cytotoxicity against breast cancer cell lines, suggesting its potential as an anti-cancer agent (Moghadam & Amini, 2018).

Corrosion Inhibition

- Inhibition in Acidic and Oil Medium : Certain derivatives were effective as corrosion inhibitors in acidic and oil mediums, demonstrating their industrial applications (Yıldırım & Cetin, 2008).

Receptor Interaction and Modulation

- κ-Opioid Receptor Antagonist : A related compound demonstrated selective antagonism to κ-opioid receptors, with potential implications in depression and addiction disorders treatment (Grimwood et al., 2011).

Synthesis and Characterization

- Synthesis of Novel Compounds : Various synthetic approaches have been explored for producing derivatives, contributing to the development of new drugs and materials https://consensus.app/papers/onepot-synthesis-substituted-melekhina/6d03b4e3289959cb9a2c4d55d59472bd/?utm_source=chatgpt" target="_blank">(Guillaume et al., 2003; Melekhina et al., 2019)

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-6-5-7-17(15(14)2)20-18(23)13-21-12-16(8-9-19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVFBISOLGCZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

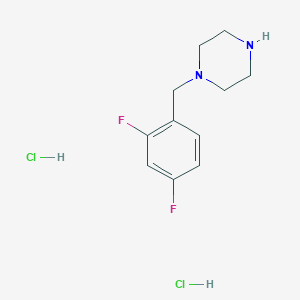

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

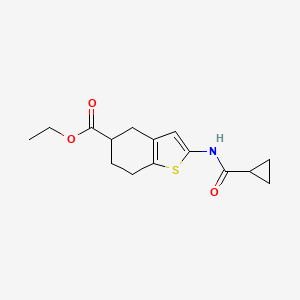

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

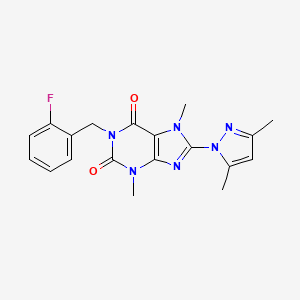

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)